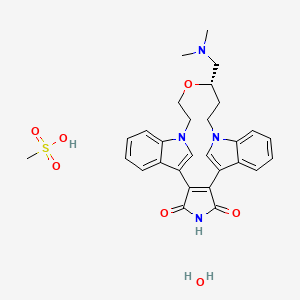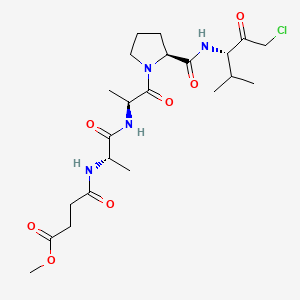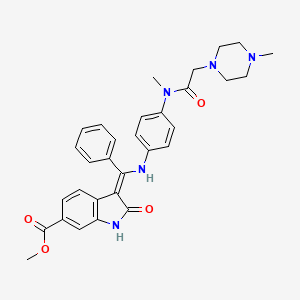
3-(dimethylamino)butyl N,N-dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)butyl N,N-dimethylcarbamate is a chemical compound that belongs to the family of carbamates. It is also known as carbaryl and is widely used as an insecticide in agriculture. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, caterpillars, mites, and aphids.
Wissenschaftliche Forschungsanwendungen
1. Pharmacological Characterization
3-(N,N-dimethylamino)butyl N,N-dimethylcarbamate has been identified as a potent agonist at neuronal nicotinic acetylcholine receptors, with high selectivity for nicotinic over muscarinic acetylcholine receptors. Studies have synthesized and characterized analogs of this compound, enhancing understanding of its interactions with neuronal nicotinic acetylcholine receptors (Jensen et al., 2004).
2. Superbasic Properties Study
Research on N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) has revealed their high gas phase proton affinities and basicities. This is due to the stability of the resulting conjugate acids, facilitated by aromatization and cooperative multiple intramolecular hydrogen bonding effect (Gattin et al., 2005).
3. Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of derivatives, such as 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their charge-transfer complexes. This research provides insights into the structural and electronic properties of these compounds (Rodríguez et al., 2001).
4. Biostructural Characterization
Investigations into novel heterocyclic analogues of 3-(dimethylamino)butyl dimethylcarbamate (DMABC) have shown improved binding selectivity profiles for certain nicotinic acetylcholine receptors. This research enhances the understanding of the structural and functional characteristics of these compounds (Ussing et al., 2013).
5. Temperature and pH Responsiveness Study
Studies on copolymers containing 2-(N,N-Dimethylamino)ethyl methacrylate, which relate structurally to 3-(dimethylamino)butyl N,N-dimethylcarbamate, have revealed their dual temperature and pH responsiveness. This property is significant for applications that require responsive materials (Liu & Urban, 2008).
6. Synthesis of Biologically Active Intermediates
Research into the synthesis of important intermediates for biologically active compounds, such as omisertinib (AZD9291), has been conducted. This involves methods for synthesizing compounds structurally related to 3-(dimethylamino)butyl N,N-dimethylcarbamate (Zhao et al., 2017).
Eigenschaften
CAS-Nummer |
178618-43-4 |
|---|---|
Produktname |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
Molekularformel |
C9H20N2O2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(dimethylamino)butyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-8(10(2)3)6-7-13-9(12)11(4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
VVGQXMCHKFOTKZ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
Kanonische SMILES |
CC(CCOC(=O)N(C)C)N(C)C |
Synonyme |
3-(Dimethylamino)butyl dimethylcarbamate; N,N-Dimethyl-carbamic acid 3-(dimethylamino)butyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)






![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)

